molecular formula C18H22N4O2 B2548341 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone CAS No. 2380063-55-6

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone

Numéro de catalogue B2548341
Numéro CAS: 2380063-55-6
Poids moléculaire: 326.4
Clé InChI: KNOUDEUQBCIKFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is designed to selectively target the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR TKIs.

Mécanisme D'action

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC cells. This binding inhibits the activity of the EGFR protein, which is responsible for promoting cell growth and survival. By blocking this pathway, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone induces apoptosis (cell death) in cancer cells and inhibits tumor growth.
Biochemical and physiological effects:
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution in the body. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. The drug has been well-tolerated in clinical trials, with the most common adverse events being diarrhea, rash, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has several advantages for use in laboratory experiments, including its high potency and selectivity for the T790M mutation. However, its complex synthesis method and high cost may limit its availability for some researchers.

Orientations Futures

There are several future directions for the development of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone and other third-generation EGFR TKIs. These include the investigation of combination therapies with other targeted agents, the development of predictive biomarkers for patient selection, and the exploration of novel mechanisms of resistance to EGFR TKIs. Additionally, the use of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone in other cancer types with EGFR mutations is an area of active research.

Méthodes De Synthèse

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires a high degree of expertise in organic chemistry.

Applications De Recherche Scientifique

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in multiple studies. It has been shown to be highly effective in patients with advanced NSCLC who have the T790M mutation, with response rates of up to 61% in clinical trials.

Propriétés

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-7-9-24-10-8-20)21-11-14(12-21)22-16-4-2-1-3-15(16)19-17(22)13-5-6-13/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUDEUQBCIKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.